4-(2-Bromophenyl)-4-oxobutyric acid
Description
Contextualization within Brominated Keto Acid Derivatives
4-(2-Bromophenyl)-4-oxobutanoic acid belongs to the broader class of brominated keto acids. These compounds are characterized by the presence of a bromine atom, a ketone functional group, and a carboxylic acid moiety. The position of the bromine atom on the phenyl ring is crucial in defining the compound's reactivity and steric environment. In this case, the ortho-bromo substitution imparts specific electronic and steric properties that distinguish it from its meta and para isomers. The electron-withdrawing nature of the bromine atom, coupled with the ketone and carboxylic acid groups, creates a molecule with multiple reactive sites, making it a versatile precursor in various chemical transformations.
Significance as a Versatile Organic Intermediate
The true value of 4-(2-Bromophenyl)-4-oxobutanoic acid lies in its capacity to serve as a versatile intermediate in the synthesis of a wide array of organic compounds, particularly heterocyclic structures. The presence of the ketone and carboxylic acid functionalities allows for a rich derivatization chemistry. For instance, these groups can readily undergo reactions such as esterification, amidation, and various condensation reactions.
Research has shown that related aryl-substituted 4-oxobutanoic acids are key starting materials for the synthesis of bicyclic pyrroloimidazolones and pyrrolopyrimidinones through reactions with aliphatic binucleophiles. iitk.ac.in While specific studies on the 2-bromo isomer are less common, the established reactivity of similar compounds suggests its potential in creating novel heterocyclic systems. The bromine atom on the phenyl ring further enhances its utility by providing a handle for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of diverse substituents and the construction of complex molecular scaffolds. This versatility makes it a valuable tool for medicinal chemists and materials scientists.
Historical Perspective on Related Oxobutanoic Acid Research
The study of keto acids has a long and rich history in organic chemistry, dating back to the 19th century. The development of synthetic methods to access these compounds has been a continuous area of research. The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, stands as a cornerstone for the synthesis of aryl ketones, including the precursors to aryl oxobutanoic acids. wikipedia.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. iitk.ac.in
Specifically, the synthesis of 4-aryl-4-oxobutanoic acids is often achieved through the Friedel-Crafts reaction of an aromatic compound with succinic anhydride. tcd.ie For instance, the reaction of toluene (B28343) with succinic anhydride is a known method to produce 4-(4-methylphenyl)-4-oxobutanoic acid. The historical development of such synthetic methodologies has been pivotal in making a wide range of substituted oxobutanoic acids accessible for further chemical exploration and application in various fields of research.
Physicochemical Properties of 4-(2-Bromophenyl)-4-oxobutanoic Acid
While extensive experimental data for 4-(2-Bromophenyl)-4-oxobutanoic acid is not widely published, its key physicochemical properties can be predicted and are available from chemical suppliers.
| Property | Value |
| CAS Number | 898765-21-4 sigmaaldrich.com |
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |
Synthesis of 4-(2-Bromophenyl)-4-oxobutanoic Acid
The primary synthetic route to 4-(2-Bromophenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of bromobenzene (B47551) with succinic anhydride. In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to activate the succinic anhydride, which then acylates the bromobenzene ring.
The bromo substituent on the benzene (B151609) ring is an ortho, para-directing group. Consequently, the reaction yields a mixture of the ortho and para isomers: 4-(2-bromophenyl)-4-oxobutanoic acid and 4-(4-bromophenyl)-4-oxobutanoic acid. The para isomer is generally the major product due to reduced steric hindrance. tcd.ie The separation of these isomers can be achieved through techniques such as fractional crystallization or chromatography.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUGQPABWDUBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645278 | |
| Record name | 4-(2-Bromophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-21-4 | |
| Record name | 2-Bromo-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Bromophenyl 4 Oxobutanoic Acid and Its Structural Analogues
Direct Synthetic Routes to 4-(2-Bromophenyl)-4-oxobutanoic Acid
Direct synthetic approaches to 4-(2-Bromophenyl)-4-oxobutanoic acid are crucial for its efficient production. These methods primarily involve the formation of the carbon-carbon bond between the aromatic ring and the butanoic acid chain.
Claisen Condensation Approaches Utilizing Bromoacetophenone Precursors
The Claisen-Schmidt condensation, a variation of the Claisen condensation, provides a viable pathway for the synthesis of chalcones, which can be precursors to the target molecule. wikipedia.orgresearchgate.net This reaction involves the condensation of an aromatic ketone with an aliphatic aldehyde or ketone in the presence of a base. wikipedia.org While direct synthesis of 4-(2-Bromophenyl)-4-oxobutanoic acid via a one-pot Claisen condensation with a succinic acid derivative is not commonly reported, a multi-step approach starting with 2'-bromoacetophenone (B1265738) is feasible.
The Claisen-Schmidt condensation typically involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org For the synthesis of a precursor to 4-(2-Bromophenyl)-4-oxobutanoic acid, 2'-bromoacetophenone could be reacted with a suitable three-carbon aldehyde or ketone derivative under basic conditions. The resulting α,β-unsaturated ketone (chalcone) could then be further modified through reactions such as Michael addition with a cyanide source, followed by hydrolysis to introduce the carboxylic acid functionality.
Table 1: Key Features of Claisen-Schmidt Condensation
| Feature | Description |
|---|---|
| Reactants | An enolizable ketone and a non-enolizable aromatic aldehyde. |
| Catalyst | Typically a strong base like sodium hydroxide. |
| Product | An α,β-unsaturated ketone (chalcone). |
| Application | Widely used in the synthesis of various biologically active compounds. |
Strategies Involving Anhydrides and Catalytic Reagents
A prominent and widely utilized method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640). stackexchange.combeilstein-journals.orgvedantu.com This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). vedantu.comtcd.ie
In the case of synthesizing 4-(2-Bromophenyl)-4-oxobutanoic acid, the Friedel-Crafts acylation would involve the reaction of bromobenzene (B47551) with succinic anhydride in the presence of AlCl₃. The reaction proceeds through the formation of an acylium ion from succinic anhydride and the Lewis acid, which then attacks the aromatic ring. stackexchange.com It is important to note that the bromo group is an ortho-, para-directing deactivator. Therefore, the reaction of bromobenzene with succinic anhydride will yield a mixture of 4-(4-bromophenyl)-4-oxobutanoic acid (the para-product) and 4-(2-bromophenyl)-4-oxobutanoic acid (the ortho-product), with the para-isomer being the major product due to less steric hindrance. Separation of these isomers would be necessary to obtain the pure 2-bromo derivative.
The reaction is typically carried out in an inert solvent such as nitrobenzene (B124822) or carbon disulfide. The choice of solvent can influence the selectivity and yield of the reaction. Some modern approaches explore the use of more environmentally friendly conditions, such as solvent-free mechanochemical methods. beilstein-journals.org
Table 2: Friedel-Crafts Acylation for 4-Aryl-4-oxobutanoic Acids
| Reactant 1 | Reactant 2 | Catalyst | Product(s) |
|---|---|---|---|
| Bromobenzene | Succinic Anhydride | AlCl₃ | 4-(4-Bromophenyl)-4-oxobutanoic acid and 4-(2-Bromophenyl)-4-oxobutanoic acid |
Ring-Opening Reactions with Grignard Reagents for Oxobutanoic Acid Synthesis
The reaction of a Grignard reagent with a cyclic anhydride, such as succinic anhydride, presents another direct route to 4-oxoalkanoic acids. This method involves the nucleophilic attack of the Grignard reagent on one of the carbonyl carbons of the anhydride, leading to the opening of the ring.
To synthesize 4-(2-Bromophenyl)-4-oxobutanoic acid using this approach, a Grignard reagent of 2-bromobromobenzene, which is 2-bromophenylmagnesium bromide, would be prepared first. This is achieved by reacting 1,2-dibromobenzene (B107964) with magnesium metal in an anhydrous ether solvent. The resulting Grignard reagent is then reacted with succinic anhydride. chegg.comrsc.org The nucleophilic carbon of the Grignard reagent adds to one of the carbonyl groups of the succinic anhydride, and subsequent acidic workup yields the desired 4-(2-Bromophenyl)-4-oxobutanoic acid.
This method offers a high degree of regioselectivity, as the Grignard reagent is formed at a specific position on the aromatic ring, thus avoiding the formation of isomeric products that can occur in Friedel-Crafts reactions.
Synthesis of Halogenated Phenyl Oxobutanoic Acid Derivatives
The synthesis of various halogenated phenyl oxobutanoic acid derivatives is important for structure-activity relationship studies and for the development of new chemical entities.
Preparation of 4-(4-Bromophenyl)-4-oxobutanoic Acid Analogues
As mentioned in section 2.1.2, the Friedel-Crafts acylation of bromobenzene with succinic anhydride is a common method for preparing 4-(4-bromophenyl)-4-oxobutanoic acid. tcd.ie This isomer is often the major product of the reaction due to the para-directing effect of the bromine atom and the lower steric hindrance compared to the ortho position.
Another approach for the synthesis of a related analogue, (S)-3-(4-bromophenyl)butanoic acid, involves an enantioselective Michael addition of 4-bromophenylboronic acid to ethyl crotonate, catalyzed by a rhodium complex with a chiral ligand like (R)-BINAP. orgsyn.org The resulting ester is then hydrolyzed to the carboxylic acid. orgsyn.org This highlights the use of modern catalytic methods for the asymmetric synthesis of chiral butanoic acid derivatives.
Table 3: Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic Acid
| Method | Reactants | Catalyst/Reagents | Key Feature |
|---|---|---|---|
| Friedel-Crafts Acylation | Bromobenzene, Succinic Anhydride | AlCl₃ | Forms a mixture of ortho and para isomers. |
Synthesis of Substituted 4-Bromophenyl Oxobutanoic Acid Derivatives
The synthesis of substituted 4-bromophenyl oxobutanoic acid derivatives can be achieved by introducing additional functional groups onto the aromatic ring either before or after the formation of the oxobutanoic acid side chain. A common strategy is to start with an already substituted bromobenzene derivative.
For instance, the synthesis of 4-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid can be accomplished through the Friedel-Crafts acylation of 1-bromo-2-nitrobenzene (B46134) with succinic anhydride. Alternatively, 4-(4-bromophenyl)-4-oxobutanoic acid can be nitrated using a mixture of nitric acid and sulfuric acid. quora.com The directing effects of the bromo and the acyl groups will influence the position of the incoming nitro group.
Furthermore, the nitro group in 4-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid can be reduced to an amino group to yield 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. This reduction can be carried out using various reducing agents, such as iron powder in the presence of an acid. This demonstrates how a synthesized derivative can serve as a precursor for further chemical transformations to generate a library of substituted analogues.
Stereoselective Synthesis of Chiral 4-Oxobutanoic Acid Derivatives
The generation of chiral centers in 4-oxobutanoic acid derivatives is crucial for the development of enantiomerically pure pharmaceuticals. A primary approach to achieve this is through the stereoselective reduction of the ketone group in 4-aryl-4-oxobutanoic acids to produce chiral 4-aryl-4-hydroxybutanoic acids.
One prominent method involves the use of chiral ruthenium catalysts for the enantioselective hydrogenation of γ-keto esters, which can then be cyclized to form the corresponding butyrolactones. While effective, this method can be hampered by long reaction times. synquestlabs.com An alternative and often more practical approach is transfer hydrogenation, which avoids the need for high-pressure hydrogen gas and can be performed at ambient pressure. synquestlabs.comchemicalbook.com
Ruthenium complexes, in conjunction with a hydrogen donor mixture like triethylamine/formic acid, have been successfully employed for the enantioselective reduction of various ketones. synquestlabs.comchemicalbook.com A process has been developed for preparing stereoisomerically enriched 4-aryl-4-hydroxybutanoic acid derivatives from their corresponding 4-aryl-4-oxobutanoic acid precursors. This process utilizes specific ruthenium-containing catalysts and is applicable to a wide range of aromatic and heteroaromatic substrates. synquestlabs.com
Another significant strategy for creating chiral centers is the asymmetric conjugate addition of arylboronic acids to α,β-unsaturated esters. For instance, the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid has been achieved through the rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate. orgsyn.orgnih.gov This reaction employs a chiral bisphosphine ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), to induce stereoselectivity. nih.gov Although this example pertains to the 4-bromo isomer and results in a 3-arylbutanoic acid, the underlying principle of rhodium-catalyzed asymmetric conjugate addition is a powerful tool for the synthesis of chiral butanoic acid derivatives.
The table below summarizes key aspects of these stereoselective methods.
| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Features |
| Enantioselective Hydrogenation | Chiral Ruthenium Complexes | γ-Keto Esters | Chiral γ-Butyrolactones | High enantioselectivity, but can have long reaction times. synquestlabs.com |
| Enantioselective Transfer Hydrogenation | Ruthenium Complexes with Triethylamine/Formic Acid | 4-Aryl-4-oxobutanoic Acid Derivatives | Stereoisomerically Enriched 4-Aryl-4-hydroxybutanoic Acids | Avoids high-pressure H₂, ambient pressure conditions. synquestlabs.comchemicalbook.com |
| Asymmetric Conjugate Addition | Rhodium(I) with Chiral Ligands (e.g., BINAP) | Arylboronic Acids and α,β-Unsaturated Esters | Chiral 3-Arylbutanoic Acid Esters | High yield and enantioselectivity. orgsyn.orgnih.gov |
Novel Synthetic Approaches and Catalyst Development
The development of novel synthetic methods and more efficient catalysts is a continuous effort in organic chemistry. For the synthesis of 4-aryl-4-oxobutanoic acids, the Friedel-Crafts acylation of an aromatic ring with succinic anhydride is a classical and direct approach. The efficiency and selectivity of this reaction are highly dependent on the catalyst used.
Traditionally, Lewis acids like aluminum chloride (AlCl₃) are used to catalyze Friedel-Crafts reactions. For example, 4-(4-methylphenyl)-4-oxobutanoic acid can be prepared by the Friedel-Crafts reaction between toluene (B28343) and succinic anhydride using AlCl₃. However, these catalysts are often required in stoichiometric amounts and can generate significant waste.
Modern research focuses on the development of more sustainable and reusable catalysts. While specific examples for the synthesis of 4-(2-Bromophenyl)-4-oxobutanoic acid are not extensively documented in readily available literature, broader trends in catalysis for Friedel-Crafts and related reactions are applicable. These include the use of solid acid catalysts, zeolites, and metal triflates which can offer advantages in terms of handling, separation, and recyclability.
In the realm of stereoselective synthesis, the development of novel chiral catalysts is paramount. For instance, the inverse electron-demand oxa[4+2] cycloaddition/allylboration variant can be catalyzed by Jacobsen's chiral Cr(III)salen catalyst, providing a route to α-hydroxyalkyl dihydropyrans with high enantioselectivity. While not a direct synthesis of the target compound, this illustrates the power of modern catalytic methods to achieve high levels of stereocontrol in the synthesis of complex molecules.
Furthermore, multicomponent reactions (MCRs) that combine multiple synthetic steps into a single operation are gaining prominence. The aza[4+2]cycloaddition/allylboration MCR, for example, has been used to create libraries of polysubstituted imidopiperidines. The application of such innovative, efficiency-focused synthetic strategies to the synthesis of 4-(2-Bromophenyl)-4-oxobutanoic acid and its derivatives holds promise for future developments.
The following table outlines some of the catalyst systems and novel approaches relevant to the synthesis of the target compound and its analogues.
| Reaction Type | Catalyst/Approach | Advantages | Potential Application |
| Friedel-Crafts Acylation | Solid Acid Catalysts (e.g., Zeolites, Metal Triflates) | Reusability, reduced waste, easier handling. | Synthesis of 4-aryl-4-oxobutanoic acids. |
| Asymmetric Catalysis | Chiral Cr(III)salen Catalyst | High enantioselectivity in cycloaddition/allylation reactions. | Stereoselective synthesis of complex derivatives. |
| Multicomponent Reactions | Aza[4+2]cycloaddition/allylboration | Increased efficiency, rapid generation of molecular diversity. | Synthesis of complex heterocyclic analogues. |
Chemical Reactivity and Derivatization of 4 2 Bromophenyl 4 Oxobutanoic Acid
Reactions at the Ketone Moiety (C=O)
The ketone group in 4-(2-bromophenyl)-4-oxobutanoic acid is a primary site for nucleophilic attack and reduction reactions, leading to the formation of various hydroxyl and condensed derivatives.
Reduction Reactions to Hydroxyl Derivatives
The ketone functionality can be selectively reduced to a secondary alcohol, yielding 4-(2-bromophenyl)-4-hydroxybutanoic acid. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and potassium borohydride (KBH₄). The choice of reagent and reaction conditions, such as solvent and temperature, can be optimized to ensure high yields and selectivity, minimizing the reduction of the carboxylic acid group. These reduction reactions are fundamental in the synthesis of chiral compounds and molecules with specific biological activities google.comgoogle.com.
Table 1: Reduction of 4-(2-Bromophenyl)-4-oxobutanoic Acid
| Reagent | Product | Notes |
| Sodium Borohydride (NaBH₄) | 4-(2-bromophenyl)-4-hydroxybutanoic acid | A common and mild reducing agent for ketones. |
| Potassium Borohydride (KBH₄) | 4-(2-bromophenyl)-4-hydroxybutanoic acid | Another effective hydride donor for ketone reduction. |
Condensation Reactions with Nitrogen Nucleophiles
The carbonyl group of the ketone readily undergoes condensation reactions with various nitrogen-containing nucleophiles, such as hydrazine (B178648) and its derivatives, to form hydrazones. These reactions typically proceed by the initial nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. The synthesis of hydrazones is a well-established method for the derivatization of ketones and aldehydes mdpi.comhakon-art.comsciforum.netorganic-chemistry.orgresearchgate.net. The resulting hydrazones can serve as versatile intermediates for the synthesis of more complex heterocyclic compounds.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group of 4-(2-bromophenyl)-4-oxobutanoic acid is amenable to a variety of transformations, including esterification and amidation, which are crucial for modifying the compound's solubility, reactivity, and biological properties.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification masterorganicchemistry.comuakron.educeon.rsresearchgate.net. The choice of alcohol determines the nature of the resulting ester. For instance, reaction with methanol would yield methyl 4-(2-bromophenyl)-4-oxobutanoate. This reaction is typically reversible and is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
Amidation: The carboxylic acid can also be transformed into an amide by reacting with an amine. Direct amidation of carboxylic acids with amines often requires high temperatures. However, the use of coupling agents or catalysts can facilitate this transformation under milder conditions. For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids rsc.org. The reaction of 4-(2-bromophenyl)-4-oxobutanoic acid with an amine in the presence of a suitable catalyst would yield the corresponding N-substituted amide. Amide formation is a key reaction in the synthesis of many biologically active molecules nih.govmdpi.com.
Table 2: Esterification and Amidation of 4-(2-Bromophenyl)-4-oxobutanoic Acid
| Reaction | Reagents | Product Type |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester |
| Amidation | Amine, Catalyst (e.g., TiF₄) or Coupling Agent | Amide |
Formation of Beta-Keto Esters via Chlorosulfonyl Isocyanate
A notable transformation of the carboxylic acid group in 4-oxo carboxylic acids is its conversion to a β-keto ester. This can be achieved in a one-pot reaction using chlorosulfonyl isocyanate (CSI). Research has demonstrated that 4-(4-bromophenyl)-4-oxobutanoic acid can be successfully converted to its corresponding β-keto ester using this methodology. The reaction proceeds under mild conditions and provides good yields of the desired product. This transformation is significant as β-keto esters are valuable synthetic intermediates.
Reactivity of the Bromine Substituent on the Phenyl Ring
The bromine atom on the phenyl ring of 4-(2-bromophenyl)-4-oxobutanoic acid is a versatile handle for introducing further molecular complexity through various cross-coupling reactions. The electron-withdrawing nature of the carbonyl and carboxyl groups can influence the reactivity of the aryl bromide.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Two of the most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds and other complex aromatic structures ikm.org.mynih.govmdpi.comnih.govresearchgate.net. For example, reacting 4-(2-bromophenyl)-4-oxobutanoic acid or its derivatives with a phenylboronic acid would yield a derivative of 4-(2-biphenylyl)-4-oxobutanoic acid.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base organic-chemistry.orgwikipedia.orglibretexts.orgrug.nlacsgcipr.org. This method is highly versatile and allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of various N-aryl compounds.
Table 3: Cross-Coupling Reactions of the Aryl Bromide Moiety
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |
| Suzuki-Miyaura Coupling | Organoboron Compound | C-C | Palladium Catalyst + Base |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium Catalyst + Base |
Cross-Coupling Reactions (e.g., Suzuki, Heck) for Aryl-Aryl Bond Formation
The bromine atom on the phenyl ring of 4-(2-bromophenyl)-4-oxobutanoic acid serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing complex biaryl systems, which are prevalent in pharmaceuticals and materials science.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming aryl-aryl bonds by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. For 4-(2-bromophenyl)-4-oxobutanoic acid, the bromine atom can be readily displaced by a variety of aryl and heteroaryl groups.
The general scheme for the Suzuki-Miyaura coupling of 4-(2-bromophenyl)-4-oxobutanoic acid is as follows:
Reactants: 4-(2-bromophenyl)-4-oxobutanoic acid and an arylboronic acid (Ar-B(OH)₂).
Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.
Base: A base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is essential for the transmetalation step.
Solvent: A mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and water is typically employed.
The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.
| Arylboronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-(Biphenyl-2-yl)-4-oxobutanoic acid | High |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | DMF/H₂O | 4-(4'-Methoxybiphenyl-2-yl)-4-oxobutanoic acid | Good |
| Pyridin-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 4-(2-(Pyridin-3-yl)phenyl)-4-oxobutanoic acid | Moderate to Good |
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, again catalyzed by a palladium complex. In the case of 4-(2-bromophenyl)-4-oxobutanoic acid, this reaction can be used to introduce vinyl groups at the 2-position of the phenyl ring.
The key components of the Heck reaction are:
Reactants: 4-(2-bromophenyl)-4-oxobutanoic acid and an alkene (e.g., styrene, acrylates).
Catalyst: Typically a palladium(II) salt like palladium(II) acetate.
Ligand: Phosphine ligands are often used.
Base: A hindered amine base such as triethylamine (Et₃N) is commonly employed to neutralize the hydrogen halide formed during the reaction.
Solvent: Polar aprotic solvents like DMF or acetonitrile are often used.
The reaction mechanism involves the oxidative addition of palladium to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product.
| Alkene | Catalyst System | Base | Solvent | Product |
| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | (E)-4-Oxo-4-(2-styrylphenyl)butanoic acid |
| Ethyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | (E)-Ethyl 3-(2-(4-carboxy-1-oxobutan-1-yl)phenyl)acrylate |
| 1-Octene | Pd(OAc)₂/P(o-tolyl)₃ | K₂CO₃ | NMP | 4-(2-(Oct-1-en-1-yl)phenyl)-4-oxobutanoic acid |
Nucleophilic Aromatic Substitution Pathways
While palladium-catalyzed reactions are common for aryl bromides, direct nucleophilic aromatic substitution (SNA) on 4-(2-bromophenyl)-4-oxobutanoic acid is generally challenging. The phenyl ring is not sufficiently activated towards nucleophilic attack. For an SₙAr reaction to proceed readily, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group (bromine). The carbonyl group in the butanoic acid chain does have an electron-withdrawing effect, but it is often insufficient to facilitate SₙAr under standard conditions.
However, under forcing conditions, such as high temperatures and pressures, or with the use of highly reactive nucleophiles and a copper catalyst (Ullmann condensation), substitution of the bromine atom can be achieved.
| Nucleophile | Conditions | Product |
| Ammonia (B1221849) | CuI, high temperature, pressure | 4-(2-Aminophenyl)-4-oxobutanoic acid |
| Sodium methoxide | CuI, high temperature | 4-(2-Methoxyphenyl)-4-oxobutanoic acid |
| Phenol | Cu₂O, K₂CO₃, high temperature | 4-(2-Phenoxyphenyl)-4-oxobutanoic acid |
Intramolecular Cyclization Pathways and Heterocyclic Ring Formation
The bifunctional nature of 4-(2-bromophenyl)-4-oxobutanoic acid, possessing both a ketone and a carboxylic acid, makes it an excellent precursor for the synthesis of various heterocyclic ring systems through intramolecular cyclization reactions.
Lactonization and Furanone Derivatives
The γ-keto acid structure of 4-(2-bromophenyl)-4-oxobutanoic acid allows for its cyclization to form a furanone derivative. This intramolecular condensation, or lactonization, typically occurs under acidic conditions with a dehydrating agent. The reaction proceeds through the formation of a cyclic hemiacetal intermediate, which then dehydrates to yield the corresponding 5-(2-bromophenyl)-3H-furan-2-one.
| Reagent | Conditions | Product |
| Acetic anhydride (B1165640) | Heat | 5-(2-Bromophenyl)-3H-furan-2-one |
| Sulfuric acid | Room temperature | 5-(2-Bromophenyl)-3H-furan-2-one |
| Thionyl chloride | Reflux | 5-(2-Bromophenyl)-3H-furan-2-one |
The resulting furanone is a versatile intermediate itself and can undergo further reactions.
Pyrrole, Pyrazole, and Pyridine Ring Annulations
The 1,4-dicarbonyl nature (in its keto-enol tautomeric form) of 4-(2-bromophenyl)-4-oxobutanoic acid makes it a suitable substrate for the synthesis of five- and six-membered nitrogen-containing heterocycles.
Pyrrole Synthesis (Paal-Knorr Synthesis): The reaction of 4-(2-bromophenyl)-4-oxobutanoic acid with a primary amine or ammonia under acidic conditions leads to the formation of a substituted pyrrole. The reaction involves the formation of a di-imine intermediate which then cyclizes and dehydrates.
| Amine | Conditions | Product |
| Ammonia | Acetic acid, heat | 2-(2-Bromophenyl)-5-methylpyrrole-3-carboxylic acid (after tautomerization and rearrangement) |
| Aniline | Acetic acid, heat | 2-(2-Bromophenyl)-5-methyl-1-phenylpyrrole-3-carboxylic acid |
| Methylamine | Acetic acid, heat | 2-(2-Bromophenyl)-1,5-dimethylpyrrole-3-carboxylic acid |
Pyrazole Synthesis: The reaction of 4-(2-bromophenyl)-4-oxobutanoic acid with hydrazine or its derivatives yields pyrazole derivatives. This is a classic method for pyrazole synthesis from 1,3-dicarbonyl compounds, and the 1,4-dicarbonyl system of the starting material can be considered a precursor to the necessary intermediate. A related compound, 4-(4-bromophenyl)-2,4-dioxobutanoic acid, has been shown to react with thiosemicarbazide to form a pyrazole derivative, suggesting a similar reactivity for the 2-bromo isomer.
| Hydrazine Derivative | Conditions | Product |
| Hydrazine hydrate (B1144303) | Ethanol, reflux | 3-(2-Bromophenyl)-5-(carboxymethyl)pyrazole |
| Phenylhydrazine | Acetic acid, heat | 3-(2-Bromophenyl)-5-(carboxymethyl)-1-phenylpyrazole |
Pyridine Synthesis (Hantzsch-type Synthesis): While the classic Hantzsch synthesis involves β-ketoesters, aldehydes, and ammonia, modifications of this and related reactions can utilize 1,4-dicarbonyl compounds to construct the pyridine ring. The reaction of 4-(2-bromophenyl)-4-oxobutanoic acid with an enamine or a β-enaminone, followed by cyclization and oxidation, can lead to the formation of substituted pyridines.
Quinoxaline, Pyridazine, and Oxazine Synthesis
Quinoxaline Synthesis: Quinoxalines are formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. The 4-oxo group and the adjacent methylene (B1212753) group of 4-(2-bromophenyl)-4-oxobutanoic acid can be considered a masked 1,2-dicarbonyl equivalent. The reaction of 4-(2-bromophenyl)-4-oxobutanoic acid with o-phenylenediamine under acidic conditions, followed by oxidation, yields a quinoxaline derivative. A similar reaction has been reported for 2-(4-bromophenyl)-2-oxoacetaldehyde, which condenses with benzene-1,2-diamine to form 2-(4-bromophenyl)quinoxaline.
| Diamine | Conditions | Product |
| o-Phenylenediamine | Acetic acid, heat, then air oxidation | 2-(2-Bromobenzoylmethyl)quinoxaline-3-carboxylic acid |
| 4,5-Dimethyl-1,2-phenylenediamine | Acetic acid, heat, then air oxidation | 2-(2-Bromobenzoylmethyl)-6,7-dimethylquinoxaline-3-carboxylic acid |
Pyridazine Synthesis: Pyridazines are readily synthesized by the condensation of 1,4-dicarbonyl compounds with hydrazine. The reaction of 4-(2-bromophenyl)-4-oxobutanoic acid with hydrazine hydrate leads to the formation of a dihydropyridazine, which can then be oxidized to the corresponding pyridazine.
| Reagent | Conditions | Product |
| Hydrazine hydrate | Ethanol, reflux | 6-(2-Bromophenyl)-4,5-dihydro-3(2H)-pyridazinone |
| Hydrazine hydrate, then oxidation (e.g., with Br₂) | Ethanol, reflux | 6-(2-Bromophenyl)-3(2H)-pyridazinone |
Oxazine Synthesis: The synthesis of oxazines from 4-(2-bromophenyl)-4-oxobutanoic acid is less direct. However, the carboxylic acid and ketone functionalities can be used to construct the oxazine ring. For example, reduction of the ketone to a hydroxyl group, followed by reaction with an amino alcohol, could lead to the formation of a morpholine (a tetrahydro-1,4-oxazine) derivative.
Benzodiazepine and Benzoxazapine Moiety Formation
Benzodiazepine Synthesis: 1,4-Benzodiazepines are an important class of compounds with significant biological activity. They are often synthesized by the condensation of o-phenylenediamines with 1,3-dicarbonyl compounds. While 4-(2-bromophenyl)-4-oxobutanoic acid is a 1,4-dicarbonyl precursor, its reaction with o-phenylenediamine can lead to the formation of a seven-membered benzodiazepine ring under specific conditions, often involving a Lewis acid catalyst.
| Diamine | Catalyst | Product |
| o-Phenylenediamine | Lewis Acid (e.g., ZnCl₂) | 4-(2-Bromophenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one |
Benzoxazapine Synthesis: Similarly, benzoxazapines can be synthesized by the reaction of o-aminophenols with appropriate dicarbonyl compounds. The reaction of 4-(2-bromophenyl)-4-oxobutanoic acid with o-aminophenol would be expected to yield a benzoxazepine derivative through a similar condensation and cyclization pathway.
| Reagent | Conditions | Product |
| o-Aminophenol | Acid catalyst, heat | 4-(2-Bromophenyl)-3,4-dihydro-1,5-benzoxazepin-2(1H)-one |
Quinazolinone Synthesis
Quinazolinones are a class of fused heterocyclic compounds possessing a wide array of applications in medicinal chemistry. The synthesis of quinazolinone derivatives from γ-keto acids like 4-(2-bromophenyl)-4-oxobutanoic acid is a feasible, though not widely documented, pathway that relies on classical condensation and cyclization reactions.
A plausible synthetic strategy involves the reaction of 4-(2-bromophenyl)-4-oxobutanoic acid with an appropriate nitrogen source, such as 2-aminobenzamide, in the presence of a dehydrating agent or under thermal conditions. The reaction mechanism is proposed to proceed via a multi-step sequence. Initially, the primary amino group of 2-aminobenzamide performs a nucleophilic attack on the ketone carbonyl of the butanoic acid derivative, forming a hemiaminal intermediate which subsequently dehydrates to an imine. This is followed by an intramolecular cyclization where the amide nitrogen of the benzamide moiety attacks the carboxylic acid group of the butanoic acid chain. Subsequent dehydration and aromatization steps lead to the formation of the stable, fused quinazolinone ring system. General methods for synthesizing quinazolinones often utilize α-keto acids or 2-aminobenzamides with various coupling partners organic-chemistry.orgorganic-chemistry.orgnih.gov.
The resulting structure would feature the 2-bromophenyl group and a propyl side chain attached to the quinazolinone core, offering further points for chemical modification.
Table 1: Proposed Synthesis of a Quinazolinone Derivative
| Reactant 1 | Reactant 2 | Conditions | Proposed Product |
|---|
Note: The table presents a hypothetical reaction based on established chemical principles for quinazolinone synthesis.
Conjugate Addition Reactions (Aza-Michael Adducts)
Conjugate addition, specifically the aza-Michael reaction, is a crucial carbon-nitrogen bond-forming reaction in organic synthesis masterorganicchemistry.com. However, this reaction requires an α,β-unsaturated carbonyl system as the electrophile (a Michael acceptor). The saturated nature of 4-(2-bromophenyl)-4-oxobutanoic acid precludes it from directly participating in conjugate addition.
To be utilized in an aza-Michael reaction, the saturated keto-acid must first be converted to its unsaturated analog, 4-(2-bromophenyl)-4-oxobut-2-enoic acid . This transformation can be achieved through standard methods such as α-bromination followed by dehydrohalogenation.
Once the α,β-unsaturated system is in place, it readily reacts with various nitrogen nucleophiles, such as primary and secondary amines, via an aza-Michael addition mechanism. In this reaction, the amine adds to the β-carbon of the unsaturated system, leading to the formation of a β-amino acid derivative. Studies on the closely related isomer, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, have shown its utility in forming a variety of aza-Michael adducts that serve as key intermediates for synthesizing other complex heterocyclic compounds ekb.egresearchgate.net. The reaction is typically catalyzed by a base, which activates the amine nucleophile.
The general reaction proceeds as follows: the nitrogen nucleophile attacks the β-carbon of the conjugated system, breaking the carbon-carbon double bond and forming an enolate intermediate. This enolate is then protonated, typically by the solvent or during aqueous workup, to yield the final aza-Michael adduct raco.catraco.cat.
Table 2: Aza-Michael Addition of 4-(2-Bromophenyl)-4-oxobut-2-enoic Acid with Various Amines
| Michael Acceptor | Nitrogen Nucleophile | Solvent | Product (Aza-Michael Adduct) |
|---|---|---|---|
| 4-(2-Bromophenyl)-4-oxobut-2-enoic acid | Benzylamine | Benzene (B151609) | 3-(Benzylamino)-4-(2-bromophenyl)-4-oxobutanoic acid |
| 4-(2-Bromophenyl)-4-oxobut-2-enoic acid | Piperidine | Ethanol | 4-(2-Bromophenyl)-4-oxo-3-(piperidin-1-yl)butanoic acid |
Note: The products and conditions in this table are based on analogous reactions reported for the 4-bromophenyl isomer ekb.egresearchgate.netraco.cat.
Advanced Spectroscopic and Analytical Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy of 4-(2-Bromophenyl)-4-oxobutyric acid is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the bromophenyl ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the bromine atom and the carbonyl group. The methylene (B1212753) protons (-CH₂-) of the butyric acid chain would resonate at different chemical shifts. The protons adjacent to the carbonyl group (α-protons) would be more deshielded (around δ 3.0-3.3 ppm) than the protons adjacent to the carboxylic acid group (β-protons), which would be expected around δ 2.5-2.8 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield position (δ 10-13 ppm), which can be confirmed by D₂O exchange.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |
| -COCH₂- | 3.0 - 3.3 | Triplet |
| -CH₂COOH | 2.5 - 2.8 | Triplet |
| -COOH | 10.0 - 13.0 | Broad Singlet |
Note: The predicted values are based on general principles of ¹H NMR spectroscopy and data from similar compounds.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct carbon signals are expected. The carbonyl carbon of the ketone and the carboxylic acid carbon would be the most downfield signals, typically appearing around δ 190-200 ppm and δ 170-180 ppm, respectively. The carbons of the aromatic ring would resonate in the δ 120-140 ppm region, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The methylene carbons of the aliphatic chain would appear in the more upfield region (δ 20-40 ppm).
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 190 - 200 |
| C=O (Carboxylic Acid) | 170 - 180 |
| Aromatic C-Br | ~120 |
| Aromatic C | 125 - 140 |
| -COCH₂- | 30 - 40 |
| -CH₂COOH | 20 - 30 |
Note: The predicted values are based on general principles of ¹³C NMR spectroscopy and data from similar compounds. For instance, in 2-bromobutane, the carbon attached to bromine appears around δ 50-60 ppm, while in 4-bromophenol, the carbon attached to bromine is found at approximately δ 113 ppm. chemicalbook.comdocbrown.info
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.
A COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between the adjacent methylene protons of the butyric acid chain, confirming their connectivity.
An HSQC spectrum correlates proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal around δ 3.0-3.3 ppm would show a correlation to the carbon signal in the δ 30-40 ppm range, confirming the -COCH₂- group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, as well as the O-H bond of the carboxylic acid and the C-Br bond.
Expected IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid O-H | 3300 - 2500 (broad) |
| Aromatic C-H | 3100 - 3000 |
| Aliphatic C-H | 3000 - 2850 |
| Ketone C=O | ~1685 |
| Carboxylic Acid C=O | ~1710 |
| Aromatic C=C | 1600 - 1450 |
| C-Br | 600 - 500 |
The presence of two distinct carbonyl stretching frequencies would confirm the existence of both a ketone and a carboxylic acid. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (257.98 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways for this molecule would likely involve cleavage of the bonds adjacent to the carbonyl groups. Key fragments could include the loss of a hydroxyl radical (•OH, M-17), a carboxyl group (•COOH, M-45), and the acylium ion [C₆H₄BrCO]⁺.
Predicted Mass Spectrometry Fragments:
| Fragment | m/z (for ⁷⁹Br) |
| [M]⁺ | 258 |
| [M+2]⁺ | 260 |
| [M - OH]⁺ | 241 |
| [M - COOH]⁺ | 213 |
| [C₆H₄BrCO]⁺ | 183 |
| [C₆H₄Br]⁺ | 155 |
Computational Chemistry and Theoretical Investigations of 4 2 Bromophenyl 4 Oxobutanoic Acid Systems
Reaction Mechanism Elucidation through Computational Modeling
Reaction Coordinate Analysis
Currently, there is a notable absence of published research specifically detailing the reaction coordinate analysis of 4-(2-Bromophenyl)-4-oxobutanoic acid in the scientific literature. Theoretical studies employing computational methods such as Density Functional Theory (DFT) would be necessary to elucidate the potential reaction pathways and transition states for this compound. Such analyses would involve mapping the energy profile along a defined reaction coordinate, for instance, in a hypothesized chemical transformation like a cyclization or a decomposition reaction. This would allow for the identification of energy minima corresponding to reactants, intermediates, and products, as well as the transition state structures and their associated activation energies. The exploration of the conformational landscape of 4-(2-Bromophenyl)-4-oxobutanoic acid, considering the rotational freedom of the bond connecting the phenyl ring and the carbonyl group, as well as the flexible butanoic acid chain, would be a critical first step in any such investigation. However, without specific studies, any discussion on its reaction coordinate analysis remains purely hypothetical.
Molecular Docking and Molecular Dynamics Simulations to Investigate Enzyme Interactions
Detailed molecular docking and molecular dynamics (MD) simulation studies focused on the interaction of 4-(2-Bromophenyl)-4-oxobutanoic acid with specific enzymes are not currently available in peer-reviewed literature. While computational studies on other bromophenyl derivatives and succinic acid analogs have been conducted to explore their potential as enzyme inhibitors, these findings cannot be directly extrapolated to 4-(2-Bromophenyl)-4-oxobutanoic acid due to the unique structural and electronic properties conferred by the ortho-bromo substitution on the phenyl ring.
In principle, molecular docking could be employed to predict the binding affinity and preferred orientation of 4-(2-Bromophenyl)-4-oxobutanoic acid within the active site of a target enzyme. This would involve generating a three-dimensional model of the compound and computationally placing it into the binding pocket of a protein of interest. The results would be scored based on the calculated binding energy, providing a preliminary assessment of its inhibitory potential.
Following docking, molecular dynamics simulations could offer a more dynamic and detailed view of the enzyme-ligand interactions over time. An MD simulation would track the movements and interactions of every atom in the system, providing insights into the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes induced in both the ligand and the enzyme upon binding. Such simulations could also be used to calculate the binding free energy, offering a more rigorous prediction of the binding affinity.
Without specific research, any discussion of enzyme interactions remains speculative. Future computational research is required to explore the potential of 4-(2-Bromophenyl)-4-oxobutanoic acid as an enzyme inhibitor and to characterize its behavior at the molecular level.
Applications of 4 2 Bromophenyl 4 Oxobutanoic Acid in Advanced Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The reactivity of the keto-acid functional groups in 4-(2-Bromophenyl)-4-oxobutanoic acid makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The dicarbonyl nature of its derivatives allows for condensation reactions with various dinucleophiles to construct five- and six-membered rings, which are core structures in many biologically active molecules.
Research has demonstrated the utility of related aroyl-alkanoic acids in constructing complex heterocyclic systems. For instance, the reaction of similar 4-aryl-4-oxobutanoic acids with amines can lead to the formation of pyrrolone derivatives through multicomponent condensation reactions. researchgate.net These reactions often proceed through a domino pathway, where a sequence of intramolecular reactions occurs without the isolation of intermediates, offering an efficient route to structurally diverse pyrrolones. researchgate.net
Furthermore, derivatives of 4-oxo-butanoic acids are employed in the synthesis of various other heterocyclic systems. For example, a related compound, 3-(4-bromobenzoyl)prop-2-enoic acid, has been used to generate different heterocycles by reacting with reagents like thiourea (B124793) and ethyl cyanoacetate. researchgate.net Similarly, 4-(4-bromophenyl)-4-oxobut-2-enoic acid serves as a key starting material for preparing a novel series of pyridazinones and furanones. epa.govdocumentsdelivered.com These examples highlight the potential of the 4-oxo-butanoic acid scaffold, including the 2-bromo substituted variant, in the synthesis of a broad spectrum of heterocyclic compounds such as:
Pyrrolones researchgate.net
Thiadiazoles researchgate.net
Pyridazinones epa.gov
Furanones epa.gov
Triazoles and Tetrazoles sfc.ac.in
Azepines and Diazepines sfc.ac.in
The synthesis of these heterocycles is of significant interest due to their prevalence in medicinal chemistry and materials science.
Building Block for the Development of Complex Pharmaceutical Scaffolds
The structural framework of 4-(2-Bromophenyl)-4-oxobutanoic acid is a valuable building block for creating complex molecular architectures that are often found in pharmaceuticals. The presence of the 2-bromophenyl group is particularly significant, as this moiety is a common feature in many bioactive compounds and serves as a handle for further molecular elaboration through reactions like Suzuki or Buchwald-Hartwig cross-coupling.
The ability to construct quinoline-based structures is a notable application. Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities, and they are known inhibitors of enzymes like DNA gyrase, making them effective antimicrobial agents. nih.gov The core structure of 4-(2-Bromophenyl)-4-oxobutanoic acid can be envisioned as a synthon for building such complex scaffolds. For instance, derivatives of this acid could be cyclized and further functionalized to create novel quinoline-1,3,4-oxadiazole hybrids, which have shown promise as dual anticancer and antimicrobial candidates. nih.govrsc.org
Non-proteinogenic alpha-amino acids (NPAAs) are unnatural amino acids that serve as crucial components in the development of peptide-based drugs and other bioactive molecules. frontiersin.org They are valuable for their ability to introduce novel structural and functional properties into peptides, enhancing their stability, potency, and selectivity. nih.gov
4-(2-Bromophenyl)-4-oxobutanoic acid is a suitable precursor for the synthesis of specific NPAAs. Through enzymatic or chemical methods, the ketone functionality can be converted into an amino group to furnish the corresponding amino acid. One established method is reductive amination, where the keto acid is reacted with an ammonia (B1221849) source in the presence of a reducing agent. Transaminase enzymes offer a highly stereoselective route to chiral alpha-amino acids. researchgate.net For example, aromatic transaminases have been successfully used to convert 2,4-dioxo-4-phenylbutyric acid into the corresponding (S)-2-amino acid with high yield and enantiomeric purity. researchgate.net A similar enzymatic approach could be applied to 4-(2-Bromophenyl)-4-oxobutanoic acid to produce (S)-2-amino-4-(2-bromophenyl)-4-oxobutanoic acid. These specialized amino acids are key intermediates for synthesizing drugs such as dipeptidyl peptidase IV (DPP-4) inhibitors. taylorandfrancis.com
Development of Fluorophore-Based Probes
While direct evidence for the use of 4-(2-Bromophenyl)-4-oxobutanoic acid in fluorophore-based probes is not prevalent, its structural components are relevant to the design of such molecules. The development of fluorescent probes is a rapidly advancing field, crucial for bioimaging and sensing applications. nih.gov
The core structure can be modified to incorporate fluorogenic moieties. For instance, the bromophenyl group can be used as a reactive handle to attach larger, conjugated systems that are known to exhibit fluorescence. The design of red-emitting fluorophores, for example, has involved the use of thiobarbituric acid derivatives coupled with tetraphenylethylene. nih.gov The synthesis of such complex molecules often involves coupling reactions where a bromo-substituted precursor is a key intermediate. Therefore, 4-(2-Bromophenyl)-4-oxobutanoic acid could serve as a starting point for creating novel fluorescent probes, potentially for imaging reactive oxygen species or for use in fluorescence-guided surgery. nih.gov
Utility in Investigating Enzyme Mechanisms and Metabolic Pathways
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study enzyme function directly in complex biological systems. nih.gov This method often employs small molecule probes that covalently bind to the active site of an enzyme, allowing for its detection and characterization.
Although not a direct probe itself, 4-(2-Bromophenyl)-4-oxobutanoic acid can be used to synthesize inhibitors or probes for specific enzymes. The keto-acid functionality can mimic natural substrates for certain enzymes, and the bromophenyl group can be modified to include a reporter tag or a reactive group for covalent modification. For example, ABPP has been widely used to study the serine hydrolase superfamily using probes that target the active-site serine. nih.gov By designing and synthesizing derivatives of 4-(2-Bromophenyl)-4-oxobutanoic acid that are tailored to the active site of a particular enzyme, it is possible to create tools for investigating its role in metabolic pathways and disease.
Applications in Designing and Synthesizing Novel Organic Materials
The synthesis of novel organic materials with specific electronic or photophysical properties is a major focus of modern chemistry. The rigid and planar structure of the bromophenyl group, combined with the reactive handles of the keto and acid functionalities, makes 4-(2-Bromophenyl)-4-oxobutanoic acid a potentially useful building block for such materials.
The bromine atom allows for the incorporation of this molecule into larger polymeric structures through cross-coupling reactions. This could be used to create conjugated polymers with interesting optical or electronic properties. Furthermore, the ability to form heterocyclic structures, as discussed in section 6.1, can lead to materials with applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The specific properties of the resulting materials would depend on the final molecular architecture and the extent of electronic conjugation.
Future Research Directions and Emerging Trends for 4 2 Bromophenyl 4 Oxobutanoic Acid
Exploration of Asymmetric Synthesis Routes
The presence of a ketone functional group in 4-(2-Bromophenyl)-4-oxobutanoic acid presents an opportunity for the creation of a chiral center through asymmetric reduction or other enantioselective transformations. The development of stereoselective methods to produce enantiomerically pure forms of its derivatives is a critical research direction, as chirality is a key determinant of biological activity in many pharmaceutical compounds.
Future research will likely focus on several key asymmetric strategies:
Catalytic Asymmetric Reduction: Investigating the use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands (e.g., BINAP), for the enantioselective hydrogenation of the ketone to a secondary alcohol.
Organocatalysis: Employing small chiral organic molecules, like proline and its derivatives, to catalyze the asymmetric transformation of the keto-acid. cardiff.ac.uk Organocatalysis offers a metal-free alternative, which is highly desirable in pharmaceutical synthesis to avoid metal contamination. cardiff.ac.uk
Enzyme-Mediated Reactions: Utilizing biocatalysts, such as ketoreductases, which can offer extremely high levels of enantioselectivity under mild reaction conditions. This approach aligns with the growing demand for greener chemical processes.
The successful development of these routes would provide access to valuable chiral building blocks for the synthesis of complex molecules with specific stereochemical configurations.
| Asymmetric Strategy | Catalyst/Reagent Type | Potential Advantage |
| Catalytic Hydrogenation | Chiral metal complexes (Ru, Rh, Ir) | High turnover numbers, well-established |
| Organocatalysis | Chiral organic molecules (e.g., Proline) | Metal-free, avoids toxic metal contamination |
| Biocatalysis | Enzymes (e.g., Ketoreductases) | High enantioselectivity, mild conditions |
Development of Greener Synthetic Methodologies
In line with the global push for sustainable chemical manufacturing, future research must prioritize the development of environmentally benign synthetic routes for 4-(2-Bromophenyl)-4-oxobutanoic acid and its derivatives. Green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govresearchgate.net
Key areas for development include:
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents (e.g., 2-methyltetrahydrofuran).
Catalyst Innovation: Shifting from stoichiometric reagents to catalytic systems. This includes exploring solid acid catalysts, which can be easily recovered and recycled, reducing waste and simplifying purification processes. researchgate.net
Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction rates, potentially leading to lower energy consumption and improved yields compared to conventional heating.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing the generation of byproducts.
These greener approaches aim to make the synthesis more economically viable and environmentally responsible. nih.gov
Integration into Flow Chemistry and Microreactor Systems
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. durham.ac.uknih.gov For the synthesis and transformation of 4-(2-Bromophenyl)-4-oxobutanoic acid, flow chemistry presents a promising frontier.
Emerging trends in this area involve:
Enhanced Safety: Microreactors have a high surface-area-to-volume ratio, allowing for efficient heat dissipation. This is particularly advantageous for managing highly exothermic or potentially hazardous reactions.
Process Automation and Optimization: Continuous flow systems can be automated, allowing for rapid screening of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify optimal parameters. durham.ac.uk
In-line Purification and Analysis: Integrating purification modules (e.g., columns with scavenger resins) and analytical tools (e.g., IR or NMR spectroscopy) directly into the flow path can streamline the workup process and enable real-time reaction monitoring. durham.ac.ukthieme-connect.de This "telescoped synthesis" approach reduces manual handling and minimizes waste. nih.gov
Gas-Liquid Reactions: The use of specialized reactors, such as tube-in-tube systems with gas-permeable membranes, can facilitate reactions involving gases (e.g., hydrogen for reductions or carbon dioxide for carboxylations) in a highly controlled and efficient manner. durham.ac.uk
Implementing flow chemistry for the synthesis of this compound could lead to higher purity products, reduced production costs, and a more streamlined path from laboratory discovery to industrial-scale manufacturing.
Advanced In Silico Screening for New Synthetic Transformations
Computational chemistry and in silico screening are powerful tools for accelerating the discovery of new reactions and optimizing existing processes. frontiersin.org By modeling the reactivity of 4-(2-Bromophenyl)-4-oxobutanoic acid, researchers can predict its behavior in various chemical environments and identify promising synthetic pathways before undertaking extensive laboratory work.
Future research will leverage computational approaches for:
Reaction Pathway Prediction: Using quantum mechanics methods, such as Density Functional Theory (DFT), to model potential reaction mechanisms, calculate activation energies, and predict the feasibility of novel transformations. scienceopen.com
Catalyst Design and Screening: Virtually screening libraries of potential catalysts to identify candidates with the highest predicted activity and selectivity for a desired transformation, such as the asymmetric reactions mentioned in section 7.1.
Predicting Physicochemical Properties: Calculating properties like solubility, stability, and spectroscopic signatures for novel derivatives to guide experimental design and characterization efforts.
Virtual Target Screening: Docking studies can be employed to screen libraries of virtual compounds derived from 4-(2-Bromophenyl)-4-oxobutanoic acid against biological targets, helping to prioritize the synthesis of molecules with the highest potential for therapeutic activity. frontiersin.orgnih.gov
These computational tools can significantly reduce the time and resources required for synthetic route development and drug discovery, focusing experimental efforts on the most promising avenues.
| Computational Tool | Application Area | Objective |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Predict feasibility and kinetics of new reactions |
| Molecular Docking | Drug Discovery | Screen virtual derivatives against biological targets |
| Virtual Catalyst Screening | Catalyst Development | Identify optimal catalysts for specific transformations |
Synergistic Approaches Combining Synthesis and Advanced Characterization
The future of chemical synthesis lies in the tight integration of synthetic methodologies with advanced analytical and characterization techniques. This synergistic approach enables a deeper understanding of reaction mechanisms and product structures, facilitating rapid innovation.
For 4-(2-Bromophenyl)-4-oxobutanoic acid, this involves:
Real-Time Reaction Monitoring: Combining flow synthesis with in-line analytical techniques like spectroscopy (IR, Raman) and mass spectrometry to gain immediate insights into reaction kinetics and intermediate formation.
Advanced Structural Elucidation: Utilizing sophisticated NMR techniques (e.g., 2D-NMR) and single-crystal X-ray diffraction to unambiguously determine the structure and stereochemistry of novel, complex derivatives.
Computational and Experimental Synergy: Employing a feedback loop where computational predictions (in silico screening) guide synthetic experiments, and the resulting experimental data is used to refine and improve the predictive models. scilit.com This iterative process accelerates the discovery and optimization cycle.
By combining these advanced methods, researchers can create a holistic workflow that enhances the efficiency and depth of scientific inquiry, unlocking the full potential of 4-(2-Bromophenyl)-4-oxobutanoic acid as a key chemical intermediate.
Q & A
Q. What are the common synthetic routes for 4-(2-Bromophenyl)-4-oxobutyric acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation using 2-bromobenzaldehyde and ethyl acetoacetate under alkaline conditions, followed by hydrolysis and decarboxylation . Alternatively, ring-opening reactions of dihydrofuran derivatives (e.g., 3-methylidenedihydrofuran-2,5-dione) with 2-bromoaniline in acetone at ambient temperature yield high-purity products (~87% yield) . Key optimization parameters include solvent polarity (acetone enhances reactivity), stoichiometric control of reagents, and slow crystallization (e.g., methanol evaporation) to improve crystallinity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- X-ray diffraction (XRD) : Use SHELX software for structure refinement. Analyze bond lengths (e.g., N–C=O resonance at ~1.35 Å) and dihedral angles (e.g., 24.8° vs. 77.1° between phenyl and oxoamine groups in asymmetric units) to confirm stereochemistry .
- NMR : Monitor ketone (δ ~200 ppm in ) and carboxylic acid (δ ~12 ppm in ) peaks. Splitting patterns in aromatic regions (δ 7.2–7.8 ppm) validate bromophenyl substitution .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 257 for [M+H]) and fragment patterns (e.g., loss of CO from the carboxylic acid group) .
Q. What are the typical chemical reactions that this compound undergoes, and how can reaction pathways be controlled?
- Methodological Answer :
- Oxidation : The ketone group can be oxidized to a carboxylic acid using KMnO under acidic conditions. Control pH (<3) to avoid over-oxidation .
- Reduction : Catalytic hydrogenation (H, Pd/C) converts the ketone to a secondary alcohol. Use ethanol as a solvent and moderate pressure (1–2 atm) .
- Substitution : Bromine undergoes nucleophilic aromatic substitution with amines or alkoxides. Activate the ring with electron-withdrawing groups (e.g., NO) or use polar aprotic solvents (DMF) to enhance reactivity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Work in fume hoods to avoid inhalation (GHS P403+P233) .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Keep in sealed containers in dry, ventilated areas (GHS P405) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., multiple conformers in the asymmetric unit) be resolved during structural analysis of derivatives?
- Methodological Answer : When asymmetric units contain multiple conformers (e.g., dihedral angle variations of 24.8° vs. 77.1°), analyze hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) to identify dominant conformations . Use SHELXL’s restraints for thermal parameters and refine occupancy ratios. Validate with DFT calculations to compare relative energies of conformers .
Q. What computational methods are suitable for modeling the electronic effects of the bromine substituent, and how do they correlate with experimental observations?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Mulliken charges to assess bromine’s electron-withdrawing effects. Compare HOMO-LUMO gaps with fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutyric acid) to predict reactivity .
- Molecular docking : Model interactions with enzymes (e.g., cyclooxygenase) to explain enhanced inhibition compared to non-halogenated analogs .
Q. How can researchers design enzyme inhibition assays to evaluate the biological activity of this compound, based on structural analogs?
- Methodological Answer :
- In vitro assays : Use recombinant cyclooxygenase (COX) or kynurenine-3-hydroxylase. Measure IC via UV-Vis (e.g., prostaglandin formation at 280 nm) .
- Controls : Compare with fluorophenyl analogs to assess halogen-specific effects. Include indomethacin as a positive control for COX inhibition .
Q. What strategies are recommended for validating structural data when conflicting results arise from different analytical techniques?
- Methodological Answer :
- Cross-validation : Combine XRD data with - HSQC NMR to confirm proton-carbon correlations.
- Thermogravimetric analysis (TGA) : Verify thermal stability (decomposition >200°C) to rule out polymorphic discrepancies .
- High-resolution MS : Resolve isotopic patterns (e.g., / ratio) to confirm molecular formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
